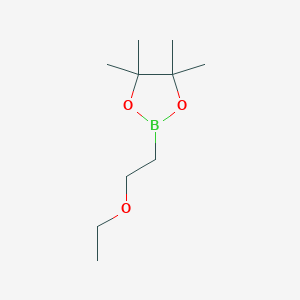
2-(2-Ethoxyethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Ethoxyethyl acetate” is a clear, colorless liquid that is partially soluble in water . It is manufactured by the reaction of ethylene oxide with ethanol . It’s used widely in commercial and industrial applications due to its ability to dissolve chemically diverse compounds .
Synthesis Analysis
The free-radical initiated copolymerizations of methyl methacrylate (MMA) with 2-ethoxyethyl methacrylate (2-EOEMA) were carried out using 2,2-azo-bisisobutyronitrile (AIBN) as the initiator in 1,4-dioxane solutions .
Molecular Structure Analysis
The molecular formula of “2-Ethoxyethyl acetate” is C6H12O3 . For “2-Ethoxyethyl methacrylate”, the molecular formula is C8H14O3 .
Physical And Chemical Properties Analysis
“2-Ethoxyethyl acetate” has a boiling point of 156°C, a relative density of 0.9730 at 20°C, and a vapor pressure of 270 Pa at 20°C .
Wissenschaftliche Forschungsanwendungen
Thermoelectric Materials Development
Recent advancements in poly(3,4-ethylenedioxythiophene) (PEDOT)-based thermoelectric (TE) materials highlight a promising direction for the development of efficient thermoelectric systems. Systematic research has shown that PEDOT-based materials can achieve a ZT of 10−1, indicating potential for military and niche applications due to attributes like weight, size, and flexibility. Innovations in material processing and a focused approach on PEDOT could push the ZT value closer to 100, making these materials viable for broader applications (R. Yue & Jingkun Xu, 2012).
Enhancement of Thermoelectric Performance
Effective treatment methods on PEDOT:PSS, a widely recognized organic thermoelectric material, have been developed to enhance its thermoelectric performance. Polar organic solvents, non-ionic surfactant polymers, acids, alkalis, and reducing reagents have been used to improve the material's figure-of-merit (ZT). This mini-review summarizes these methods and suggests future research directions to develop more efficient organic TE materials (Zhengyou Zhu et al., 2017).
Sustainable Polymers and Functional Materials
The synthesis of 5-Hydroxymethylfurfural (HMF) from plant biomass and its derivatives offers a sustainable alternative to non-renewable hydrocarbon sources. This review emphasizes the potential of HMF and its derivatives, such as 2,5-furandicarboxylic acid and 2,5-diformylfuran, in the production of monomers, polymers, porous carbon materials, fuels, and various chemicals. The analysis predicts a significant increase in the application of these materials, highlighting their importance in future sustainable chemistry (V. M. Chernyshev et al., 2017).
Blood Compatibility Mechanisms
Poly(2-methoxyethyl acrylate) (PMEA) has demonstrated excellent blood compatibility due to its unique water structure. This review compares the water structure in hydrated PMEA with other polymers, suggesting that the specific water structure in PMEA plays a crucial role in its blood compatibility. The study highlights the importance of understanding polymer-water interactions for the development of biocompatible materials (Masaru Tanaka & A. Mochizuki, 2010).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(2-ethoxyethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21BO3/c1-6-12-8-7-11-13-9(2,3)10(4,5)14-11/h6-8H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHIBLPGWKZQBCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCOCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Ethoxyethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

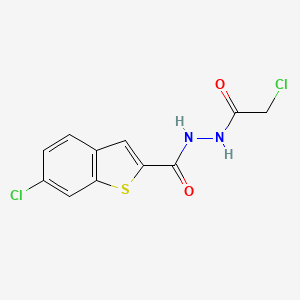
![N-(Benzo[d]thiazol-2-ylmethyl)acrylamide](/img/structure/B2442767.png)
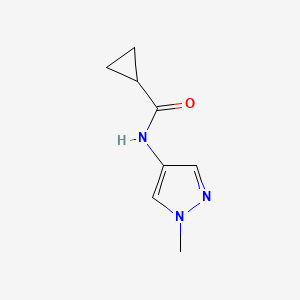
![N-[4-[2-(Hydroxymethyl)-5,5-dimethylpiperidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2442769.png)
![N-(3-chlorophenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2442772.png)
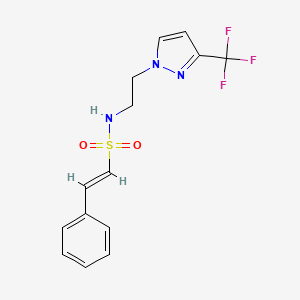
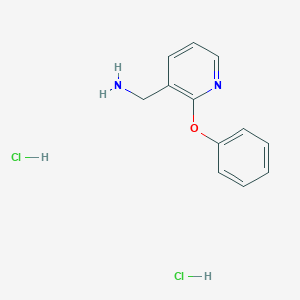


![Ethyl 2-amino-3-[4-(difluoromethoxy)phenyl]-3-hydroxypropanoate](/img/structure/B2442780.png)
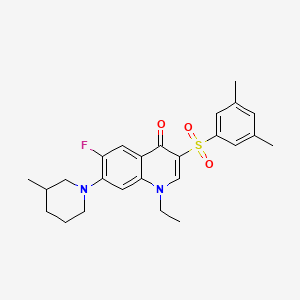
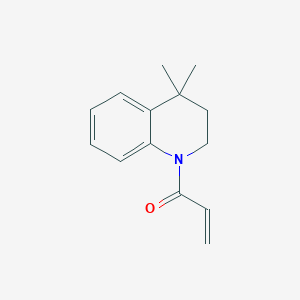

![2-[(4-Chlorobenzyl)sulfanyl]-5-nitrobenzenecarbaldehyde](/img/structure/B2442788.png)